Incadronic Acid

Descripción

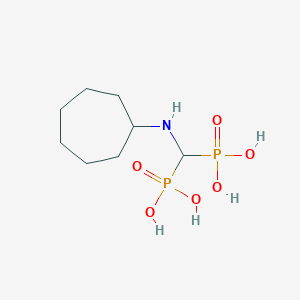

Structure

3D Structure

Propiedades

IUPAC Name |

[(cycloheptylamino)-phosphonomethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRDQHOZTAOILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154283 | |

| Record name | Incadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124351-85-5 | |

| Record name | Incadronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124351-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Incadronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124351855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Incadronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 124351-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Incadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INCADRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C4M8847E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Incadronic Acid

Interaction with the Bone Mineral Matrix

A key characteristic of incadronic acid, like other bisphosphonates, is its strong affinity for the mineral component of bone, which allows for its targeted delivery and localized action. nih.govnps.org.au

Affinity and Binding to Hydroxyapatite (B223615) Crystals in Bone

Incadronic acid exhibits a high binding affinity for hydroxyapatite crystals, the primary inorganic constituent of the bone matrix. nih.govnih.govnih.gov This strong physicochemical interaction is fundamental to its mechanism of action, enabling it to accumulate and persist at sites of active bone remodeling where osteoclasts are abundant. nps.org.aunih.gov The P-C-P (phosphonate-carbon-phosphonate) structure of bisphosphonates is crucial for this binding to bone mineral. nps.org.au While specific quantitative data on the binding affinity of incadronic acid compared to other bisphosphonates can vary across different studies, nitrogen-containing bisphosphonates in general are known for their potent adhesion to hydroxyapatite. This sequestration into the bone matrix ensures a high local concentration of the drug at the sites where it is most needed. nih.gov

Intracellular Trafficking and Release within Osteoclasts

Once bound to the bone matrix, incadronic acid is internalized by osteoclasts during the process of bone resorption. nih.govdrugbank.com As osteoclasts secrete acid to dissolve the mineralized bone matrix, the localized acidic environment releases the incadronic acid from the hydroxyapatite. nih.govdrugbank.com The released drug is then taken up by the osteoclast through fluid-phase endocytosis. nih.govdrugbank.com Inside the osteoclast, the endocytic vesicles become acidified, which leads to the release of incadronic acid from the vesicles into the cytosol, where it can interact with its intracellular targets. nih.govdrugbank.com

Osteoclastic Activity Modulation

Upon entering the osteoclast cytoplasm, incadronic acid initiates a cascade of events that ultimately disrupt the cell's bone-resorbing function and lead to its death. nih.gov

Direct Inhibition of Osteoclast-Mediated Bone Resorption

Incadronic acid directly inhibits the bone-resorbing activity of osteoclasts. ontosight.aimedchemexpress.com This inhibition is a primary consequence of the disruption of essential cellular processes within the osteoclast, which are critical for its function. nih.gov By interfering with these processes, incadronic acid prevents the osteoclast from effectively breaking down bone tissue. drugbank.com

Disruption of Osteoclast Cytoskeletal Structures (Podosomes)

A critical aspect of osteoclast function is their ability to form a "sealing zone" by organizing their cytoskeleton into characteristic structures called podosomes. nih.govdrugbank.com These actin-rich structures are essential for the osteoclast to attach to the bone surface and create a contained microenvironment for bone resorption. drugbank.com Incadronic acid disrupts the formation and integrity of these podosomes. nih.govdrugbank.com This disruption of the F-actin ring structures causes the osteoclasts to detach from the bone surface, thereby preventing them from carrying out bone resorption. nih.govdrugbank.com

Induction of Osteoclast Apoptosis

Specifically, incadronic acid inhibits the enzyme farnesyl pyrophosphate synthase (FPPS). nih.govdrugbank.com This enzyme is responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential isoprenoid lipids. drugbank.com These lipids are required for the post-translational modification process known as prenylation of small GTP-binding proteins like Ras and Rap1. drugbank.com The proper function of these signaling proteins is vital for osteoclast survival and function. By inhibiting FPPS, incadronic acid prevents the prenylation of these proteins, leading to a cascade of events that culminates in the activation of caspases (such as caspase-3, -4, and -7) and subsequent apoptosis of the osteoclast. nih.govdrugbank.com

Table 1: Research Findings on the Effects of Incadronic Acid

| Effect | Observation | IC50/Ki Value |

| Inhibition of Dictyostelium discoideum growth | Potent inhibition of growth. medchemexpress.com | 1.6 μM medchemexpress.com |

| Binding to Leishmania major FPPS | Strong binding affinity to the enzyme. medchemexpress.com | Ki of 23 nM medchemexpress.com |

| Inhibition of cell proliferation (RAW264.7, PC-3, MCF-7) | Inhibits the proliferation of various cell lines. medchemexpress.com | 48 to 228.6 µM medchemexpress.com |

Inhibition of the Mevalonate (B85504) Pathway

Incadronic acid is a known inhibitor of the mevalonate pathway. google.combiorxiv.orgdrugbank.com This pathway is essential for producing isoprenoid lipids, which are vital for various cellular functions. drugbank.com By disrupting this pathway, incadronic acid sets off a chain of events that affect cell viability and function, particularly in cells with high rates of bone metabolism, such as osteoclasts. drugbank.com

Specific Inhibition of Farnesyl Diphosphate (B83284) Synthase (FPPS)

The key molecular target of incadronic acid within the mevalonate pathway is farnesyl diphosphate synthase (FPPS). drugbank.comnih.govnih.gov FPPS is a crucial enzyme responsible for the synthesis of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). drugbank.comnih.gov Incadronic acid binds to and inhibits FPPS, thereby depleting the cellular pools of these essential isoprenoids. nih.govnih.gov The inhibitory potency of incadronic acid against FPPS is well-established, though it is considered less potent than some other bisphosphonates like zoledronic acid and risedronate. nih.gov One study noted that incadronic acid binds to FPPS from Leishmania major with a Ki of 23 nM. medchemexpress.com

Consequences for Post-Translational Prenylation of GTP-Binding Proteins (e.g., Rap1)

The inhibition of FPPS and the subsequent reduction in FPP and GGPP levels have profound consequences for the post-translational modification of small GTP-binding proteins, a process known as prenylation. drugbank.comnih.gov These proteins, including members of the Ras, Rho, and Rap families, require the attachment of farnesyl or geranylgeranyl groups to their C-termini for proper membrane localization and function. nih.gov The lack of prenylation disrupts the function of these critical signaling proteins. drugbank.comnih.gov For instance, the interference with the function of Rap1, a GTP-binding protein, due to a lack of prenylation leads to apoptosis. drugbank.com In studies on prostatic PC-3 cells, the effects of incadronate-induced cell detachment were preventable by co-incubation with geranylgeraniol, highlighting the importance of this isoprenoid in the process. nih.gov

Activation of Caspase Cascades (Caspase-3, Caspase-4, Caspase-7)

A significant consequence of the disruption of cellular signaling caused by incadronic acid is the induction of apoptosis, or programmed cell death. drugbank.com This process is mediated through the activation of a family of proteases known as caspases. nih.gov Research has shown that incadronic acid treatment leads to the activation of specific caspases, including caspase-3, caspase-4, and caspase-7. drugbank.com The activation of caspase-3 has been observed in floating PC-3 cells treated with incadronate (B8117867), and while a caspase inhibitor did not prevent cell detachment, it did prevent cell death, indicating a caspase-dependent apoptosis following detachment. nih.gov Caspases-3 and -7 are known as executioner caspases, responsible for cleaving a broad range of cellular substrates to orchestrate the dismantling of the cell. nih.govuniprot.org Caspase-4 is primarily associated with inflammatory responses and can be activated by cellular stress. uniprot.org

Broader Cellular and Systemic Effects

The molecular mechanisms of incadronic acid translate into a range of broader cellular and systemic effects, including anti-proliferative activities against various cancer cell lines and the inhibition of macrophage migration.

Anti-proliferative Activities in Various Cancer Cell Lines (e.g., RAW264.7, PC-3, MCF-7)

Incadronic acid has demonstrated anti-proliferative effects across a variety of cancer cell lines. medchemexpress.commdpi.com This activity is a direct consequence of its ability to induce apoptosis and inhibit essential cellular processes.

The following table summarizes the reported IC50 values for incadronic acid against different cell lines:

| Cell Line | Cell Type | IC50 (µM) |

| RAW264.7 | Mouse macrophage-like | 48 - 228.6 medchemexpress.com |

| PC-3 | Human prostate cancer | 48 - 228.6 medchemexpress.com |

| MCF-7 | Human breast cancer | 48 - 228.6 medchemexpress.com |

Data sourced from MedChemExpress. medchemexpress.com

Studies have shown that incadronate induces cell detachment and subsequent caspase-dependent apoptosis in prostatic PC-3 cells. nih.gov Research has also highlighted the anti-proliferative action of incadronic acid on RAW 264.7 macrophages and MCF-7 breast cancer cells. mdpi.comnih.govresearchgate.net

Inhibition of Macrophage Migration

In addition to its anti-proliferative effects, incadronic acid has been shown to inhibit the migration of macrophages. targetmol.commedkoo.com Macrophages are key players in inflammatory processes and their migration to sites of inflammation is a critical step in the immune response. nih.gov By inhibiting macrophage migration, incadronic acid may exert anti-inflammatory effects. targetmol.commedkoo.com

Investigational Anti-inflammatory Properties

Incadronic acid, a third-generation nitrogen-containing bisphosphonate, has been investigated for its potential anti-inflammatory effects, particularly in the context of inflammatory arthritis such as rheumatoid arthritis. nih.govors.org Preclinical research suggests that beyond its established role in inhibiting bone resorption, incadronic acid may also modulate key cellular and molecular pathways involved in joint inflammation and destruction. nih.gov

The primary molecular mechanism of incadronic acid, like other nitrogen-containing bisphosphonates, is the inhibition of farnesyl diphosphate synthase (FPPS). drugbank.commedchemexpress.comnih.gov FPPS is a critical enzyme in the mevalonate pathway responsible for producing isoprenoid lipids. drugbank.com These lipids, including farnesyl pyrophosphate and geranylgeranyl pyrophosphate, are essential for a post-translational modification process called prenylation. Inhibition of FPPS disrupts the prenylation of small GTP-binding proteins (e.g., Ras, Rho, Rap1), which are crucial for the proper function and survival of various cells, including those that mediate inflammation and bone erosion. drugbank.comnih.gov

Effects on Inflammatory Cells and Mediators

The anti-inflammatory potential of incadronic acid is linked to its effects on key cells involved in the pathogenesis of inflammatory arthritis:

Osteoclasts: In inflammatory conditions like rheumatoid arthritis, pro-inflammatory cytokines such as TNF-α and IL-1 stimulate the differentiation and activity of osteoclasts, leading to bone erosion. frontiersin.orghopkinsarthritis.org By inhibiting FPPS, incadronic acid disrupts the osteoclast cytoskeleton and induces apoptosis, thereby reducing the number of active osteoclasts and mitigating bone destruction. nih.govdrugbank.com

Macrophages: Macrophages are central to the inflammatory cascade, producing pro-inflammatory cytokines that perpetuate the immune response. hopkinsarthritis.org Research has shown that incadronic acid can inhibit the proliferation of the murine macrophage-like cell line RAW264.7. medchemexpress.com Furthermore, in-vitro studies demonstrated that incadronate may decrease the secretion of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophage cells. ors.org This effect was reversed by the addition of geranylgeraniol, a downstream product of the mevalonate pathway, confirming that the anti-inflammatory action is mediated through the inhibition of this pathway. ors.org

Findings from Preclinical Arthritis Models

The effects of incadronic acid have been evaluated in rat adjuvant-induced arthritis (AA), an animal model that mimics human rheumatoid arthritis. These studies have provided evidence for both anti-inflammatory and joint-protective effects. nih.govors.org

In one study, daily subcutaneous administration of incadronate (also known as YM175) in a rat AA model was shown to suppress joint swelling and radiological signs of bone destruction in a dose-dependent manner. nih.gov Histological examination confirmed that incadronate treatment reduced the number of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in the joints. nih.gov These findings suggest that incadronate not only inhibits bone destruction by reducing osteoclast numbers but also suppresses joint inflammation. nih.gov

Another study investigating incadronate after the onset of arthritis found that it almost completely inhibited bone and joint destruction at a dose of 1 mg/kg/day. ors.org However, some research indicates the timing of administration may be crucial. One study reported that while incadronate dose-dependently inhibited articular cartilage destruction and bone loss in the early phase (4 weeks) of rat adjuvant arthritis, these suppressive effects were not maintained in the later, more advanced stages of the disease (6 and 10 weeks). nih.govresearchgate.net

The table below summarizes key findings from a preclinical study on the effects of incadronate in a rat model of established adjuvant-induced arthritis. ors.org

Preclinical Research and Experimental Models of Incadronic Acid

In Vitro Investigations on Cellular and Enzymatic Systems

Incadronic acid has been evaluated for its anti-proliferative effects on various cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for several cell types.

In studies involving cancer cell lines, incadronic acid demonstrated inhibitory activity. For instance, it inhibited the proliferation of human prostate cancer (PC-3) and human breast cancer (MCF-7) cells with IC50 values ranging from 48 to 228.6 µM. medchemexpress.commedchemexpress.commedchemexpress.com Research has also shown its activity against the mouse macrophage-like cell line RAW 264.7, which are precursors to osteoclasts, with IC50 values reported to be in a similar range. medchemexpress.commedchemexpress.commedchemexpress.com One study reported a broad, nonspecific anti-proliferative activity for some bisphosphonates, including incadronic acid, against RAW 264.7 macrophages, PC-3 cells, and MCF-7 cells. mdpi.com The anti-proliferative action of incadronic acid and other bisphosphonates is considered relevant in the context of anti-osteolytic therapy. semanticscholar.org

The primary molecular target of nitrogen-containing bisphosphonates, including incadronic acid, is farnesyl pyrophosphate synthase (FPPS). nih.govnih.gov This enzyme is a key component of the mevalonate (B85504) pathway. nih.gov Inhibition of FPPS disrupts the synthesis of isoprenoid lipids, which are crucial for the post-translational modification of small GTP-binding proteins essential for osteoclast function. nih.gov

Kinetic studies have determined the inhibitory constant (Ki) of incadronic acid for FPPS. In the protozoan parasite Leishmania major, incadronic acid was found to bind to FPPS with a Ki of 23 nM. medchemexpress.commedchemexpress.commedchemexpress.com This potent inhibition of a vital enzyme underscores the compound's mechanism of action at a molecular level.

The effects of incadronic acid on osteoclasts, the primary bone-resorbing cells, have been investigated in vitro. Osteoclasts are characterized by their multinuclearity and their ability to form resorption pits on bone surfaces. mednexus.orgplos.org

Studies have shown that bisphosphonates like ibandronate, which is structurally related to incadronic acid, can induce osteoblasts to secrete an inhibitor that reduces the formation of resorption pits by osteoclasts. nih.gov This inhibitory effect is associated with a decrease in the number of both mono- and multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, suggesting an impact on osteoclast formation and/or survival. nih.gov Functional assessments, such as the resorption pit assay, are used to quantify the bone-resorbing activity of osteoclasts. nih.govmdpi.com In these assays, osteoclasts are cultured on materials like dentin or bone slices, and the area of resorption is measured. nih.govmdpi.com While specific morphological and functional data for incadronic acid on osteoclast cultures are not detailed in the provided results, the general mechanism of bisphosphonates involves inhibiting osteoclast function. nih.gov

The inhibitory effects of incadronic acid extend to certain protozoa. Research has demonstrated that incadronic acid inhibits the growth of the social amoeba Dictyostelium discoideum with an IC50 of 1.6 μM. medchemexpress.commedchemexpress.commedchemexpress.com Dictyostelium discoideum serves as a model organism for studying cellular processes, and its inhibition by bisphosphonates has been a subject of quantitative structure-activity relationship (QSAR) studies. ismni.org

Furthermore, incadronic acid has shown activity against the protozoan parasite Leishmania major, the causative agent of cutaneous leishmaniasis. medchemexpress.commedchemexpress.commedchemexpress.comfrontiersin.org As mentioned previously, incadronic acid potently inhibits the FPPS enzyme in Leishmania major. medchemexpress.commedchemexpress.commedchemexpress.com The inhibition of essential enzymes in these organisms highlights the potential of bisphosphonates as anti-protozoal agents.

Morphological and Functional Assessments of Osteoclasts in Culture

In Vivo Studies Utilizing Animal Models

The ovariectomized (OVX) rat is a widely accepted and utilized preclinical model for studying postmenopausal osteoporosis, as it mimics the bone loss caused by estrogen deficiency in humans. nih.gov In this model, the removal of the ovaries leads to a significant decrease in bone mineral density (BMD) and deterioration of bone microarchitecture. nih.gov

Studies using this model have demonstrated the efficacy of incadronic acid in mitigating bone loss. In ovariectomized rats, incadronic acid dose-dependently inhibited the decrease in bone mineral density of the lumbar vertebrae. It also prevented the loss of compressive strength in the distal femur. Furthermore, treatment with incadronate (B8117867) led to a dose-dependent reduction in urinary deoxypyridinoline, a biomarker of bone resorption. While it did not affect serum osteocalcin (B1147995) levels after 4 weeks, a dose-dependent decrease was observed after 12 weeks of administration. These findings suggest that incadronic acid is effective in inhibiting stimulated bone resorption and may be beneficial for conditions like osteoporosis.

Models of Malignancy-Associated Bone Disease (e.g., Rats with Bone Metastases)

Incadronic acid has been evaluated in various preclinical models to determine its efficacy in managing bone diseases associated with cancer. These studies have primarily utilized rodent models of bone metastasis to simulate the clinical condition of tumor-induced osteolysis and hypercalcemia.

Research has demonstrated that incadronic acid is a potent inhibitor of bone resorption in these experimental settings. In both mouse and rat models of bone metastasis, the administration of incadronate has been shown to effectively suppress the excessive bone breakdown characteristic of the disease. medicinabuenosaires.com Furthermore, in a rat model of hypercalcemia, which is a common complication of advanced cancers with bone involvement, incadronate demonstrated a clear antihypercalcemic effect. researchgate.net The mechanism for this is tied to its concentration in the bone, where it is taken up by mature osteoclasts, rendering them inactive and thereby suppressing bone resorption and lowering plasma calcium levels. researchgate.net

In vitro studies complement these animal model findings. For instance, incadronate has been shown to induce apoptosis (programmed cell death) in human myeloma cells. This effect is achieved through the inhibition of the mevalonate pathway, a critical metabolic pathway for osteoclast function and survival. scirp.org This suggests that beyond just inhibiting osteoclast activity, incadronic acid may also directly impact the viability of certain cancer cells within the bone microenvironment.

The table below summarizes key findings from preclinical studies using malignancy-associated bone disease models.

| Model Type | Animal/Cell Line | Key Findings | Reference(s) |

| Bone Metastasis | Mice and Rats | Demonstrated to be a highly effective inhibitor of stimulated bone resorption. | medicinabuenosaires.com |

| Hypercalcemia | Rats | Concentrates in bone, suppresses bone resorption, and reduces plasma calcium levels. | researchgate.net |

| In Vitro Myeloma | Human Myeloma Cells | Induces apoptosis by inhibiting the mevalonate pathway. | scirp.org |

Comparative Efficacy Studies with Other Bisphosphonates in Preclinical Settings

While direct head-to-head preclinical studies comparing incadronic acid with other bisphosphonates in animal models of bone metastasis are not extensively documented in publicly available literature, a comparative understanding of its efficacy can be pieced together from various in vitro and in vivo experiments, and clinical observations.

In terms of potency, in vitro studies of farnesyl pyrophosphate synthase (FPPS) inhibition—a key mechanism for nitrogen-containing bisphosphonates—have shown that zoledronic acid has a more potent inhibitory activity than incadronate, as well as other bisphosphonates like alendronate, ibandronate, and pamidronate. researchgate.net Zoledronic acid is frequently cited as the most potent bisphosphonate in preclinical models of osteoclast-mediated bone resorption. researchgate.net Preclinical studies with zoledronic acid in mouse models of breast and prostate cancer bone metastasis have shown it can significantly decrease bone lesions, reduce tumor burden in bone, and prolong survival. aacrjournals.orgaacrjournals.orgplos.orgnih.gov

Ibandronate has also been shown in preclinical models of tumor-induced osteolysis to significantly reduce the development of bone lesions. nih.gov In some preclinical studies, ibandronate was found to be more potent than pamidronate at inhibiting the adhesion of breast cancer cells to bone. unimib.it

A meta-analysis of clinical trials has indicated that incadronate has comparable efficacy to the second-generation bisphosphonate pamidronate in alleviating pain from bone metastasis. amegroups.org Given this clinical comparability, it can be inferred that their preclinical efficacy in animal models of bone pain and resorption would be similar. Preclinical studies have confirmed that pamidronate reduces skeletal-related events and improves pain in animal models. unimib.it

The table below offers a comparative overview of the preclinical findings for incadronic acid and other common bisphosphonates in the context of malignancy-associated bone disease.

| Bisphosphonate | Preclinical Model(s) | Comparative Efficacy & Key Findings | Reference(s) |

| Incadronic Acid | Rat/mouse bone metastasis models, human myeloma cells (in vitro) | Effective inhibitor of bone resorption. medicinabuenosaires.com Induces apoptosis in myeloma cells. scirp.org Inferred preclinical efficacy similar to pamidronate based on clinical data. amegroups.org | medicinabuenosaires.comscirp.orgamegroups.org |

| Zoledronic Acid | Mouse models (breast, prostate, lung cancer bone metastasis) | Considered the most potent bisphosphonate based on in vitro and animal models. researchgate.netoup.com Reduces bone lesions, tumor burden in bone, and visceral metastases, and improves survival. aacrjournals.orgaacrjournals.orgplos.org | researchgate.netaacrjournals.orgaacrjournals.orgplos.orgoup.com |

| Pamidronate | Animal models of bone metastasis | Reduces skeletal morbidity. unimib.it Efficacy is considered a benchmark for comparison. unimib.itamegroups.org | unimib.itamegroups.org |

| Ibandronate | Mouse/rat models (bone cancer), breast cancer cells (in vitro) | More potent than pamidronate in some preclinical measures. unimib.it Reduces development of osteolytic lesions and bone cancer pain. nih.gov | nih.govunimib.it |

| Alendronate | Mouse models (breast, prostate cancer bone metastasis) | Shown to increase survival in some preclinical cancer models. aacrjournals.org Used as a comparator in studies of novel bisphosphonate-conjugates. mdpi.com | aacrjournals.orgmdpi.com |

Investigational Therapeutic Applications and Clinical Research Focus of Incadronic Acid

Research in Oncology

Incadronic acid, also known as YM-175, has been investigated for its role in treating several types of cancer, particularly in the context of bone-related complications. nih.govdrugbank.com

Management of Hypercalcemia of Malignancy (HCM)

Hypercalcemia of malignancy (HCM) is a serious metabolic complication of cancer, associated with a poor prognosis. jhoponline.com Bisphosphonates are a cornerstone of treatment for HCM, acting to inhibit osteoclast-mediated bone resorption, which is the primary cause of increased calcium release from bones. jhoponline.comoatext.com

Incadronic acid has been clinically evaluated for the management of HCM. ncats.io In Japan, it has been used to treat malignancy-associated hypercalcemia (MAH). ncats.io Clinical studies have demonstrated its efficacy in normalizing serum calcium levels in patients with HCM. For instance, a multicenter study in Korea evaluated the use of incadronate (B8117867) in patients with MAH. ncats.io

The efficacy of bisphosphonates in HCM is well-established. For comparison, studies on other bisphosphonates like zoledronic acid and pamidronate provide a benchmark for response. In pooled data from two large randomized controlled trials, zoledronic acid was found to be superior to pamidronate in treating HCM. eviq.org.au Complete response rates by day 10 were significantly higher for zoledronic acid (88.4%) compared to pamidronate (69.7%). eviq.org.aunih.gov Normalization of corrected serum calcium occurred more rapidly with zoledronic acid, with about 50% of patients responding by day 4, compared to 33.3% for pamidronate. eviq.org.aunih.gov The duration of response was also longer with zoledronic acid. eviq.org.au

Comparative Efficacy of Bisphosphonates in Hypercalcemia of Malignancy

| Bisphosphonate | Complete Response Rate (by Day 10) | Median Duration of Complete Response | Reference |

|---|---|---|---|

| Zoledronic Acid (4mg) | 88.4% | 32 days | eviq.org.au |

| Zoledronic Acid (8mg) | 86.7% | 43 days | eviq.org.au |

| Pamidronate (90mg) | 69.7% | 18 days | eviq.org.au |

Investigational Role in Multiple Myeloma

Multiple myeloma is a cancer of plasma cells that frequently leads to osteolytic bone disease, causing significant morbidity. nih.gov The breakdown of bone tissue is accelerated by myeloma cells, which stimulate osteoclasts and inhibit osteoblasts. myeloma.org Bisphosphonates are a standard part of supportive care for patients with myeloma-related bone disease. nih.govmyeloma.org

Incadronic acid has been investigated as a potential treatment for multiple myeloma. nih.govdrugbank.com Research has shown that nitrogen-containing bisphosphonates, including incadronic acid, can induce apoptosis (programmed cell death) in myeloma cells. drugbank.com This is achieved by inhibiting the mevalonate (B85504) pathway, which is crucial for the function of proteins essential for myeloma cell survival. drugbank.com Specifically, incadronate has been shown to induce S-phase cell cycle arrest and apoptosis in myeloma cells by activating the MAPK pathway and inhibiting the mevalonate pathway. drugbank.com

Investigational Role in Leukemia

The potential of incadronic acid has also been explored in leukemia. nih.govdrugbank.com Preclinical studies have demonstrated that incadronic acid can inhibit the growth of human T-cell leukemia virus type I (HTLV-I)-infected T-cell lines and primary adult T-cell leukemia cells. drugbank.com The mechanism of action involves the inhibition of the mevalonate pathway, similar to its effect on myeloma cells. drugbank.com By disrupting this pathway, incadronic acid interferes with the function of proteins necessary for the proliferation and survival of leukemia cells, ultimately leading to apoptosis. drugbank.com

Other research has also highlighted the cytotoxic effects of bisphosphonates like zoledronic acid on acute myeloid leukemia (AML) cells. nih.gov Studies have shown that zoledronic acid can induce cell death in AML cell lines and patient samples, and its cytotoxic effect can be additive with standard chemotherapy agents like cytarabine. nih.gov

Research in Solid Tumors with Bone Metastases (e.g., Breast Cancer)

Bone metastases are a common complication of solid tumors, particularly breast cancer. amegroups.org Bisphosphonates are widely used to manage bone metastases and reduce the risk of skeletal-related events (SREs). amegroups.orgmdpi.com

Incadronic acid has been investigated for its potential to treat bone metastatic pain caused by malignant tumors. researchgate.net Research on other potent nitrogen-containing bisphosphonates, such as ibandronic acid and zoledronic acid, has shown their effectiveness in this setting. amegroups.orgnih.gov These agents inhibit osteoclast-mediated bone resorption, which is a key process in the development of bone metastases. nih.gov

Skeletal-related events (SREs) include pathological fractures, spinal cord compression, and the need for radiation or surgery to bone. Bisphosphonates have been shown to delay the onset and reduce the incidence of SREs in patients with bone metastases from breast cancer. amegroups.orgmdpi.com

Clinical trials with bisphosphonates like zoledronic acid and denosumab (a RANKL inhibitor) have demonstrated their superiority over placebo in preventing SREs. mdpi.commultiplemyelomahub.com For instance, in a phase III study, denosumab was more effective than zoledronic acid in delaying the time to the first SRE in patients with advanced breast cancer and bone metastases. mdpi.com

The bone microenvironment plays a crucial role in the development and progression of bone metastases. There is a "vicious cycle" where tumor cells in the bone stimulate osteoclasts to resorb bone, which in turn releases growth factors that promote tumor growth. researchgate.net

Bisphosphonates like incadronic acid can disrupt this cycle. mdpi.comresearchgate.net By inhibiting osteoclast activity, they not only reduce bone resorption but also indirectly inhibit tumor growth by altering the bone microenvironment. mdpi.comresearchgate.net In addition to their effects on osteoclasts, some studies suggest that bisphosphonates may have direct anti-tumor effects, including the inhibition of tumor cell adhesion, invasion, and proliferation, as well as the induction of apoptosis. mdpi.commdpi.com In vitro studies have shown that incadronate can induce cell detachment and apoptosis in prostate cancer cells. ncats.io

Investigational Applications of Incadronic Acid in Oncology

| Oncological Application | Focus of Research | Key Findings/Mechanisms | References |

|---|---|---|---|

| Hypercalcemia of Malignancy (HCM) | Management of elevated calcium levels | Inhibits osteoclast-mediated bone resorption. | ncats.io |

| Multiple Myeloma | Induction of apoptosis in myeloma cells | Inhibits the mevalonate pathway and activates MAPK pathway. | nih.govdrugbank.com |

| Leukemia | Inhibition of leukemia cell growth | Inhibits the mevalonate pathway, leading to apoptosis. | nih.govdrugbank.com |

| Solid Tumors with Bone Metastases | Prevention of SREs and impact on tumor microenvironment | Inhibits osteoclast activity, disrupting the "vicious cycle" and potentially exhibiting direct anti-tumor effects. | ncats.iomdpi.comresearchgate.net |

Potential for Prevention of Skeletal-Related Events (SREs)

Research in Non-Oncology Bone Disorders

Incadronic acid, a third-generation nitrogen-containing bisphosphonate, has been a subject of research for non-cancer-related bone disorders due to its mechanism of action. ontosight.ainih.gov Like other bisphosphonates, it inhibits bone resorption by suppressing osteoclast activity, which are the cells responsible for bone breakdown. ontosight.ai This action helps in maintaining or increasing bone mineral density. ontosight.ai

Incadronic acid is classified as a bone density conservation agent and has been investigated for its potential role in treating osteoporosis. ontosight.aidrugbank.comgenome.jp Osteoporosis is a metabolic bone disease characterized by reduced bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. ontosight.ai The primary therapeutic action of bisphosphonates like incadronic acid in osteoporosis involves the inhibition of osteoclast-mediated bone resorption, which helps to increase bone mineral density (BMD) and reduce fracture risk. ontosight.ai While incadronic acid is indicated for osteoporosis, extensive clinical trial data comparable to other bisphosphonates like ibandronate and zoledronic acid is less prevalent in the public domain. ontosight.ainih.govopenaccessjournals.com Research on other potent bisphosphonates has demonstrated significant increases in lumbar spine and hip BMD over one to three years of treatment. nih.govopenaccessjournals.com

Incadronic acid is also indicated for the treatment of Paget's disease of bone. ontosight.ai This condition is a chronic disorder characterized by focal areas of excessive and disorganized bone remodeling. racgp.org.au The therapeutic goal in Paget's disease is to reduce the accelerated bone turnover, which can alleviate bone pain and reduce the risk of complications like fractures and deformities. racgp.org.au Bisphosphonates are the primary treatment for symptomatic Paget's disease. racgp.org.au Research into other bisphosphonates, such as etidronate and zoledronic acid, has shown significant decreases in serum alkaline phosphatase and urinary hydroxyproline, which are key markers of bone turnover. racgp.org.aunih.gov A single infusion of zoledronic acid, for instance, has been shown to lead to sustained reductions in bone pain and markers of bone turnover. racgp.org.au Incadronic acid's role in Paget's disease is based on this same mechanism of inhibiting abnormal osteoclast activity. ontosight.aidrugbank.comwithpower.com

Bisphosphonates are investigated for their analgesic effects in various bone-related conditions, extending beyond their primary role in managing bone density. drugbank.comkegg.jpnih.gov Disorders associated with increased bone turnover can cause severe pain that is often difficult to manage with conventional analgesics. nih.gov Potent nitrogen-containing bisphosphonates have demonstrated robust effects in relieving pain associated with malignant bone disorders. nih.gov Research on ibandronate, a structurally similar bisphosphonate, has shown it can reduce and maintain bone pain scores below baseline in patients with metastatic bone disease. nih.gov Furthermore, studies have explored the use of bisphosphonates for pain relief in non-malignant conditions such as corticosteroid-induced osteoporosis and localized transient osteoporosis. nih.gov However, not all studies have yielded positive results; one trial using loading doses of ibandronate for cancer-induced bone pain in patients with non-small cell lung cancer found it provided insufficient pain relief. frontiersin.org The investigational role of incadronic acid in pain management aligns with the broader research into this therapeutic property of its drug class. drugbank.comkegg.jp

Paget's Disease of Bone Research

Pharmacological Interaction Studies

The concurrent use of incadronic acid with other pharmaceutical agents can lead to pharmacological interactions that may alter its efficacy or risk profile.

The therapeutic efficacy of incadronic acid can be diminished when taken with certain medications. This is often due to interactions that reduce its absorption or concentration in the body. For instance, products containing multivalent cations, such as those with calcium, aluminum, or iron, are known to interfere with the absorption of oral bisphosphonates. europa.eu

| Co-administered Agent/Class | Effect on Incadronic Acid | Reference |

|---|---|---|

| Proton Pump Inhibitors (e.g., Esomeprazole, Omeprazole, Pantoprazole, Rabeprazole) | Decreased therapeutic efficacy | drugbank.com |

| Antacids (e.g., Aluminium phosphate, Aluminum hydroxide) | Decreased serum concentration | drugbank.com |

| Calcium Supplements (e.g., Calcium polycarbophil) | Decreased serum concentration | drugbank.com |

The co-administration of incadronic acid with other drugs can increase the risk of certain adverse effects. These interactions are particularly noted with medications that have overlapping toxicities, such as nephrotoxicity or the potential for gastrointestinal irritation. drugbank.com

| Co-administered Agent/Class | Modulated Risk | Reference |

|---|---|---|

| Aminoglycosides (e.g., Gentamicin) & Loop Diuretics (e.g., Furosemide) | Increased risk of hypocalcemia | drugbank.com |

| Nephrotoxic Agents (e.g., Acyclovir, Cisplatin, Cyclosporine, Amphotericin B, various Cephalosporins) | Increased risk of nephrotoxicity and hypocalcemia | drugbank.com |

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Aceclofenac, Acetylsalicylic acid, Oxaprozin) | Increased risk of gastrointestinal bleeding | drugbank.com |

| Other Bisphosphonates (e.g., Clodronic acid, Etidronic acid, Risedronic acid, Pamidronic acid) | Increased risk of adverse effects, nephrotoxicity, and hypocalcemia | withpower.comdrugbank.com |

| Anti-angiogenic Agents (e.g., Ramucirumab, Ranibizumab) | Increased risk of jaw osteonecrosis and anti-angiogenesis | drugbank.com |

| Deferasirox | Increased risk of gastrointestinal bleeding and ulceration | drugbank.com |

Pharmacodynamics and Pharmacokinetics Research of Incadronic Acid

Research into Pharmacodynamic Effects on Bone Turnover Markers

As a potent inhibitor of bone resorption, incadronic acid's pharmacodynamic effects are evident through its influence on bone turnover markers. ontosight.aimedkoo.com By selectively inhibiting osteoclast activity, it effectively reduces the rate at which bone is broken down. nih.govdrugbank.com This action prevents the destruction of bone tissue. nih.gov Research in animal models, specifically in rats with adjuvant-induced arthritis, has shown that incadronate (B8117867) disodium (B8443419) can inhibit joint destruction and the loss of bone in the area around the joints, particularly in the early phase of the condition. medkoo.com This demonstrates its role as a bone density conservation agent. nih.gov

Biotransformation and Elimination Pathway Research

Absence of Significant Metabolism (e.g., in animal models)

Research on the biotransformation of incadronic acid indicates that it does not undergo significant metabolism in the body. nih.govdrugbank.com Studies conducted in rat models have shown that incadronate is not metabolized. nih.govdrugbank.com This characteristic is typical for bisphosphonates, which are generally not broken down by the body.

Renal Excretion as the Unchanged Parent Compound

The primary route of elimination for incadronic acid from the body is through the kidneys. nih.govdrugbank.com Following administration, a significant portion of the drug is excreted in the urine as the unchanged parent compound. nih.govdrugbank.com Research indicates that between 55.1% and 69.5% of the administered incadronate is eliminated via urine. nih.govdrugbank.com

Research on Half-Life Characteristics and Distribution Dynamics (e.g., Biexponential Clearance)

The clearance of incadronic acid from the plasma follows a biexponential pattern. nih.govdrugbank.com This means its elimination is characterized by two distinct phases. Research has identified these phases with specific half-life values. nih.govdrugbank.com

The initial, rapid distribution phase (T½α) has a half-life ranging from 0.26 to 0.40 hours. nih.govdrugbank.com This is followed by a slower terminal elimination phase (T½β) with a half-life of 1.58 to 1.98 hours. nih.govdrugbank.com

Interactive Data Table: Half-Life of Incadronic Acid

| Phase | Half-Life (hours) | Description |

|---|---|---|

| T½α | 0.26 - 0.40 | Initial rapid distribution phase |

| T½β | 1.58 - 1.98 | Slower terminal elimination phase |

Methodological Considerations and Advanced Research Techniques for Incadronic Acid Studies

Development of Novel Drug Delivery Systems for Enhanced Bone Targeting

Conventional administration of bisphosphonates can present challenges, which has spurred the development of novel drug delivery systems. nih.govresearchgate.net The primary objective is to enhance the targeting of these compounds to bone tissue, thereby increasing local efficacy. nih.gov Research in this area for incadronic acid and other bisphosphonates involves a range of advanced formulations designed to improve pharmacokinetics and biodistribution. nih.govnih.gov

Nanoparticle (NP) technology offers a versatile platform for improving the delivery of bisphosphonates. nih.govresearchgate.net These systems can protect the drug from degradation, increase circulation time, and enhance accumulation at the target site. frontiersin.org A variety of nanocarriers have been developed for bisphosphonates, including polymeric nanoparticles, metal-organic frameworks, and inorganic nanoparticles. nih.gov

Researchers have fabricated organic-inorganic hybrid nanoparticles, such as those with a hyaluronic acid/polyethylene glycol (HA-PEG) polymer shell and a nano-hydroxyapatite (nHA) core, to carry bisphosphonates like zoledronic acid. frontiersin.org These formulations are designed to have a stable structure, high drug-loading efficiency, and provide a sustained release effect. frontiersin.org Another approach involves encapsulating bisphosphonate-calcium nanocomplexes within poly(lactic-co-glycolic) acid (PLGA) nanoparticles. nih.gov This method has been shown to limit the premature release of the drug and enhance cytotoxicity to cancer cells and macrophages in preclinical models. nih.gov The use of bone-targeting phospholipid polymers has also been explored as a potential solubilizing excipient for delivering hydrophobic drugs to bone tissue. nih.gov

Table 1: Examples of Nanoparticle-Based Delivery Systems for Bisphosphonates

| Nanoparticle System | Core Components | Key Features | Research Findings | Citations |

|---|---|---|---|---|

| Hybrid Nanoparticles | Nano-hydroxyapatite (nHA) core, Hyaluronic acid/polyethylene glycol (HA-PEG) shell | Stable structure, high drug loading, sustained release, good biocompatibility. | Demonstrated low cytotoxicity and acceptable immune response in preclinical studies. | frontiersin.org |

| PLGA Nanoparticles | Poly(lactic-co-glycolic) acid (PLGA) polymer, Anionic lipid-coated Zol-calcium nanocomplexes | Minimizes premature drug release, PEG-shedding for enhanced cell uptake. | Significantly inhibited tumor growth in a mouse mammary tumor model compared to free drug. | nih.gov |

| Polymeric Nanoparticles | PLGA-b-PEG and ALN-conjugated PLGA-b-PEG-ALN | Bone-targeting specificity. | Improved drug delivery and inhibited tumor progression in a mouse model of multiple myeloma. | nih.gov |

| Carbon Nanotubes | Multi-walled carbon nanotubes (MWCNTs) | Allows for functionalization with different drug moieties. | Used as a carrier for bisphosphonates like alendronate and pamidronate. | nih.gov |

Liposomes and microspheres are established drug delivery vehicles that encapsulate therapeutic agents within a lipid or polymer matrix. nih.govresearchgate.net Liposomes are hollow, spherical vesicles composed of a lipid bilayer, while microspheres are particle dispersion systems where the drug is dispersed within a polymer matrix. nih.gov

Encapsulating bisphosphonates like zoledronic acid in liposomes leads to major changes in pharmacokinetics, resulting in sustained high plasma levels and a very slow clearance rate. nih.gov This method can significantly alter the drug's tissue distribution, leading to increased accumulation in the liver, spleen, and tumors, with a modest increase in bone deposition compared to the free drug. nih.gov The design of these liposomes can be fine-tuned; for example, co-encapsulating a bisphosphonate with an amphipathic weak base agent can be achieved through remote loading into pre-formed liposomes. google.com

Microspheres, often made from biodegradable polymers like PLGA, are typically fabricated using methods such as oil-in-water emulsion solvent evaporation. dovepress.com This technique allows for the creation of controlled-release formulations. dovepress.com For instance, nanohydroxyapatite and the bisphosphonate alendronate have been co-loaded into chitosan (B1678972) microspheres to study their in vitro and in vivo properties. researchgate.net

The prodrug approach involves chemically modifying an active drug molecule to create a temporarily inactive derivative that, after administration, is converted back to the active form in vivo. mdpi.com This strategy is employed to overcome pharmaceutical and pharmacokinetic barriers such as poor solubility, low permeability, or metabolic instability. blumberginstitute.orgnih.gov

For drugs with poor absorption, prodrugs can be designed to enhance lipophilicity or to target specific intestinal transporters. mdpi.com A common strategy involves creating ester prodrugs, which can improve solubility and provide a sustained-release effect. nih.gov The use of amino acids as promoieties is another significant area of prodrug design. nih.gov Conjugating a drug to an amino acid can potentially improve its absorption by targeting amino acid transporters in the intestine. mdpi.com While specific prodrugs of incadronic acid are not extensively detailed in the available literature, these general strategies represent the current direction of research for improving the delivery of polar molecules. nih.govresearchgate.net

Bone tissue engineering (BTE) aims to repair and regenerate damaged bone tissue by using a combination of cells, growth factors, and biocompatible scaffolds. nih.govmdpi.com There is a growing interest in integrating bisphosphonates into BTE strategies. nih.gov The fundamental concept involves loading a bisphosphonate onto a bone scaffold, which is then implanted at the site of a bone defect. researchgate.net This allows the scaffold to provide structural support for new bone growth while simultaneously releasing the drug to inhibit osteoclast-mediated bone resorption and, in the case of bone tumors, inhibit tumor growth. researchgate.net

A variety of biomaterials are used to create these scaffolds, including natural polymers like collagen and chitosan, as well as synthetic polymers and bioactive ceramics like hydroxyapatite (B223615). nih.govresearchgate.net A patent for a biocompatible bone graft describes a porous scaffold made from a tannin-hydroxyapatite resin, which can be used with osteocompetent stem cells and may be treated with a bone disease drug, explicitly listing incadronic acid as a potential agent. google.com This approach seeks to combine the structural and regenerative capacity of the scaffold with the anti-resorptive action of the bisphosphonate. researchgate.netgoogle.com

Prodrug Design Strategies

Innovations in In Vitro and In Vivo Research Model Systems

The study of incadronic acid and related compounds relies on a variety of research models to assess their efficacy and mechanism of action. Research has progressed from traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) systems and complex animal models. kirkstall.com

In vitro studies are essential for initial screening and mechanistic investigations. mdpi.com For incadronic acid, research has utilized various cell lines to evaluate its biological effects. It has been shown to inhibit the proliferation of RAW264.7 (a murine macrophage cell line often used as an osteoclast precursor model), PC-3 (prostate cancer), and MCF-7 (breast cancer) cells. medchemexpress.com Further in vitro work has demonstrated that incadronate (B8117867) can induce growth inhibition and apoptosis in pancreatic cancer cells and inhibit their migration. nih.gov To better replicate the complexity of human tissues, advanced in vitro models are being developed, including 3D cell cultures, organoids, and microfluidic "lab-on-a-chip" systems that can incorporate fluid flow and interactions between different cell types. kirkstall.comfrontiersin.org

In vivo models are critical for evaluating the systemic effects of a drug. An in vivo model of pancreatic cancer featuring intraperitoneal carcinomatosis in nude mice was used to evaluate incadronate. nih.gov In this model, administration of incadronate reduced tumor burden and the accumulation of ascites, suggesting a potent antitumor effect that may result from the combined inhibition of cancer cell proliferation and migration. nih.gov

Table 2: Examples of Research Models for Studying Incadronic Acid and Related Bisphosphonates

| Model Type | Specific Model | Purpose of Study | Key Findings | Citations |

|---|---|---|---|---|

| In Vitro | RAW264.7, PC-3, MCF-7 cell lines | To assess anti-proliferative activity. | Incadronic acid inhibits the proliferation of these cell lines with IC50 values ranging from 48 to 228.6 µM. | medchemexpress.com |

| In Vitro | Pancreatic cancer cell lines | To evaluate effects on proliferation, apoptosis, and migration. | Incadronate induced growth inhibition, apoptosis, and inhibited cell migration. | nih.gov |

| In Vivo | Nude mice with i.p. carcinomatosis | To evaluate the effect on disseminated pancreatic cancer. | Incadronate administration reduced tumor burden and ascites accumulation. | nih.gov |

| Advanced In Vitro | Mathematical modeling based on cell uptake data | To provide quantitative tools describing pharmacokinetics and pharmacodynamics. | Used to model the uptake of zoledronic acid and accumulation of its downstream metabolite, IPP. | nih.gov |

Investigation of Synergistic Therapeutic Strategies

Combining incadronic acid with other therapeutic agents is a strategy being explored to enhance treatment outcomes. Synergistic interactions can allow for greater efficacy, potentially target multiple disease pathways, or overcome drug resistance.

A notable area of investigation is the combination of bisphosphonates with antifungal agents. Recent research has shown that bisphosphonates, including zoledronate and risedronate, can synergistically enhance the activity of azole antifungals like ketoconazole (B1673606) against various pathogenic molds, including dermatophytes. nih.gov This suggests a potential new application for this class of drugs. nih.gov

In the context of cancer therapy, incadronic acid is listed as a potential combination agent with other treatments. www.gov.br Furthermore, drug interaction databases highlight that combining incadronic acid with certain anti-angiogenesis agents, such as ramucirumab, may increase the risk of specific adverse effects like osteonecrosis of the jaw. drugbank.com While this points to a need for caution, it also suggests an overlapping biological impact that could be investigated for potential therapeutic synergy. Similarly, combining incadronic acid with other bisphosphonates like risedronic acid can increase the risk of adverse effects, indicating that such combinations must be carefully studied to understand their collective impact. drugbank.com

Combination with Traditional Chemotherapeutic Agents

The exploration of incadronic acid in combination with traditional chemotherapeutic agents is grounded in the established anti-cancer properties of nitrogen-containing bisphosphonates (N-BPs). researchgate.netresearchgate.net These compounds, including incadronic acid, function by inhibiting farnesyl diphosphate (B83284) synthase (FPPS) within the mevalonate (B85504) pathway, an essential process for the post-translational modification of small GTP-binding proteins critical for cell signaling and survival. drugbank.comnih.gov This mechanism can lead to the induction of apoptosis in tumor cells, suggesting a potential for synergistic or additive effects when combined with cytotoxic chemotherapy. researchgate.netdrugbank.comnih.gov

Preclinical evidence from studies on other N-BPs supports this hypothesis. For instance, research has demonstrated that combining N-BPs with chemotherapeutic drugs such as doxorubicin (B1662922) or paclitaxel (B517696) can significantly enhance the killing of cancer cells. researchgate.net The synergy may arise from complementary mechanisms of action; while traditional chemotherapeutics directly damage DNA or interfere with cell division, incadronic acid can disrupt cellular metabolism and signaling, leading to a multi-pronged attack on cancer cells.

A study investigating the interaction between the N-BP zoledronic acid and paclitaxel in breast cancer cells revealed a sequence-dependent synergistic induction of apoptosis. nih.gov The most significant effect was observed when cells were treated with paclitaxel followed by zoledronic acid. nih.gov This suggests that the initial disruption of the microtubule network by paclitaxel may render the cancer cells more susceptible to the apoptotic effects of the bisphosphonate. While direct studies on incadronic acid are limited, these findings provide a strong rationale for investigating its combination with various classes of traditional chemotherapeutic agents.

Table 1: Preclinical Research on the Combination of Nitrogen-Containing Bisphosphonates with Traditional Chemotherapeutic Agents

| Nitrogen-Containing Bisphosphonate | Chemotherapeutic Agent | Cancer Cell Line/Model | Key Finding | Reference |

|---|---|---|---|---|

| Zoledronic Acid | Paclitaxel | Breast Cancer Cells | Synergistic induction of apoptosis, dependent on treatment sequence. | nih.gov |

| General N-BPs | Doxorubicin | Not specified | Can significantly increase the killing of cancer cells. | researchgate.net |

Combination with Targeted Molecular Therapies (e.g., Tyrosine Kinase Inhibitors, Monoclonal Antibodies)

The potential for combining incadronic acid with targeted molecular therapies represents a promising area of cancer research. Targeted therapies, such as tyrosine kinase inhibitors (TKIs) and monoclonal antibodies, are designed to interfere with specific molecules involved in cancer growth and progression, offering a more precise approach than traditional chemotherapy. nih.govmdpi.com The distinct mechanism of action of incadronic acid presents opportunities for synergistic interactions with these agents.

Tyrosine Kinase Inhibitors (TKIs):

TKIs block signaling pathways that are often constitutively active in cancer cells, leading to reduced proliferation and survival. nih.gov The inhibition of the mevalonate pathway by incadronic acid could complement the effects of TKIs. For example, both pathways are crucial for the function of Ras proteins, which are key components of many signaling cascades downstream of tyrosine kinases. Therefore, a dual blockade could lead to a more profound and sustained inhibition of tumor growth. Although direct preclinical studies combining incadronic acid with TKIs are not widely available, the concept is supported by the broader understanding of cellular signaling pathways in cancer.

Monoclonal Antibodies (mAbs):

Monoclonal antibodies can target cancer cells through various mechanisms, including blocking growth factor receptors, marking cells for destruction by the immune system (antibody-dependent cell-mediated cytotoxicity, ADCC), or delivering cytotoxic agents directly to the tumor. nih.govmdpi.com The combination of N-BPs with monoclonal antibodies has been considered in clinical trials, suggesting a rationale for exploring such combinations with incadronic acid. iiarjournals.org For instance, incadronic acid's ability to modulate the tumor microenvironment could potentially enhance the efficacy of immune-stimulating monoclonal antibodies. nih.gov Furthermore, for monoclonal antibodies that target bone metastases, the bone-targeting nature of incadronic acid could lead to a localized synergistic effect. nih.gov

Research into these combinations is still in its early stages, and further preclinical studies are necessary to determine the optimal pairings and treatment schedules.

Table 2: Potential Combination Strategies for Incadronic Acid with Targeted Molecular Therapies

| Targeted Therapy Class | Example Agent(s) | Potential Rationale for Combination with Incadronic Acid | Research Status |

|---|---|---|---|

| Tyrosine Kinase Inhibitors (TKIs) | Gefitinib, Erlotinib | Complementary inhibition of signaling pathways (e.g., Ras pathway). | Theoretical/Requires Preclinical Investigation |

Future Research Directions and Emerging Paradigms for Incadronic Acid

Deeper Elucidation of Anti-inflammatory Mechanisms Beyond Bone Metabolism

While the anti-resorptive effects of bisphosphonates are well-documented, their anti-inflammatory properties are a growing area of interest. For nitrogen-containing bisphosphonates like incadronic acid, the inhibition of the mevalonate (B85504) pathway is a key mechanism of action. drugbank.comgoogle.com This pathway is crucial for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the prenylation of small GTP-binding proteins. nih.govdrugbank.com Disruption of this process in osteoclasts leads to apoptosis and reduced bone resorption. nih.govdrugbank.com

However, this same mechanism may also underlie the anti-inflammatory effects observed with these drugs. For instance, studies on other nitrogen-containing bisphosphonates have shown that by inhibiting the mevalonate pathway, they can induce the production of pro-inflammatory cytokines like TNF-α and interleukin-6 in peripheral blood γδ T cells. researchgate.net Conversely, some research suggests that bisphosphonates might inhibit cyclo-oxygenase-2-dependent prostaglandin (B15479496) E2 production. researchgate.net

Future research should aim to dissect these complex and sometimes contradictory findings. A deeper understanding of how incadronic acid modulates inflammatory pathways beyond its effects on bone cells is crucial. This could involve investigating its impact on various immune cells and their signaling pathways, potentially revealing novel applications in chronic inflammatory diseases. mdpi.comfrontiersin.org

Investigation of Immunomodulatory Effects and Potential Therapeutic Implications

The immunomodulatory properties of bisphosphonates are increasingly being recognized. turkosteoporozdergisi.org Research has shown that nitrogen-containing bisphosphonates can stimulate γδ T cells and have been explored for their potential in cancer immunotherapy. google.comgoogle.com Some studies suggest that these drugs can enhance the immune response against respiratory infections by stimulating lung macrophages. garvan.org.au Specifically, zoledronic acid, another nitrogen-containing bisphosphonate, was found to boost the immune function of lung cells, potentially protecting against pneumonia. garvan.org.au

For incadronic acid, future investigations should focus on its specific effects on different immune cell populations, such as T-cells, NK cells, and dendritic cells. google.comgoogle.com Understanding how it modulates their activation, differentiation, and effector functions could open up new therapeutic avenues. For instance, its ability to stimulate immune cells could be harnessed for cancer treatment or to enhance vaccine efficacy. google.com Conversely, its potential anti-inflammatory effects could be beneficial in autoimmune disorders. turkosteoporozdergisi.org

Identification and Validation of Novel Molecular Targets

The primary molecular target of nitrogen-containing bisphosphonates, including incadronic acid, is farnesyl pyrophosphate synthase (FPPS). nih.govdrugbank.comwikipedia.orggenome.jp Inhibition of FPPS disrupts the mevalonate pathway, leading to the therapeutic effects on bone. nih.govmedchemexpress.comgenome.jp However, it is plausible that incadronic acid interacts with other molecular targets, which could explain some of its other observed biological activities.

Recent research has focused on identifying novel targets for bisphosphonates. For example, some studies have investigated their effects on caspases, which are key enzymes in apoptosis. nih.govdrugbank.com Incadronic acid, for instance, has been shown to activate caspases 3, 4, and 7. nih.govdrugbank.com Further research is needed to validate these and other potential targets. Techniques such as proteomics, genomics, and computational modeling can be employed to identify new binding partners for incadronic acid. nih.gov Validating these targets could lead to the development of more specific and effective therapies for a range of diseases. researchgate.net

Exploration of Incadronic Acid in Precision Medicine Frameworks

Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup, environment, and lifestyle. frontiersin.orgmdpi.comresearchgate.net The integration of pharmacogenomics and biomarker data is central to this approach. mdpi.comnih.gov For incadronic acid, a precision medicine approach could involve identifying genetic markers that predict a patient's response to the drug or their susceptibility to adverse effects.

Future research could focus on identifying biomarkers that can guide the use of incadronic acid. mdpi.com This might include imaging biomarkers to assess treatment response in bone-related conditions or molecular biomarkers to predict its efficacy in inflammatory or immunological disorders. mdpi.com By integrating data from genomics, proteomics, and clinical trials, it may be possible to develop personalized treatment strategies that maximize the benefits of incadronic acid while minimizing risks. frontiersin.orgarxiv.org

Advanced Comparative Effectiveness Research in Diverse Patient Cohorts

While clinical trials have established the efficacy of various bisphosphonates for conditions like osteoporosis, there is a need for more comparative effectiveness research. nih.govproliahcp.com Such studies compare the benefits and harms of different interventions in real-world settings and across diverse patient populations.

Q & A

Q. What statistical approaches are recommended for analyzing clustered data in longitudinal Incadronic acid studies (e.g., repeated BMD measurements)?

- Methodology: Use mixed-effects models to account for within-subject correlations. Include fixed effects (e.g., dose, time) and random effects (e.g., individual variability). Validate with likelihood ratio tests or AIC/BIC criteria .

- Software Tools: R packages (e.g.,

nlme,lme4) or SAS PROC MIXED for model fitting .

Q. How can researchers address discrepancies between in vitro cytotoxicity (SRB assay) and in vivo efficacy data?

- Methodology: Reconcile using translational PK/PD modeling. Incorporate parameters like tissue penetration (e.g., bone-to-plasma ratio) and protein binding. Validate with ex vivo bone marrow cultures from treated animals .

Ethical & Reporting Standards

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to Incadronic acid research proposals?

- Framework:

Q. How should researchers structure manuscripts to meet IMRAD standards for Incadronic acid studies?

- Guidelines:

- Introduction: Contrast Incadronic acid’s mechanism with other bisphosphonates (e.g., nitrogen-containing vs. non-nitrogenous).

- Methods: Detail SRB assay protocols (e.g., fixation with trichloroacetic acid, dye extraction with Tris base) .

- Results: Use Kaplan-Meier curves for time-to-normocalcemia data in clinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.